3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile
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Overview
Description
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile is a chemical compound with the molecular formula C13H7N3OS It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system fused with a benzene ring, and it contains both a formyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine .
Scientific Research Applications
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-({5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetic acid: Similar structure but with a sulfanyl group instead of a benzenecarbonitrile.
3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile: A closely related compound with slight variations in the substituents.
Uniqueness
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS/c14-7-9-2-1-3-10(6-9)12-11(8-17)16-4-5-18-13(16)15-12/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMSNUQRIMNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N3C=CSC3=N2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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